molecular formula C11H15Cl B13195496 1-(1-Chlorobutan-2-yl)-3-methylbenzene

1-(1-Chlorobutan-2-yl)-3-methylbenzene

Cat. No.: B13195496
M. Wt: 182.69 g/mol
InChI Key: PTHWOBPZVDZKFZ-UHFFFAOYSA-N
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Description

1-(1-Chlorobutan-2-yl)-3-methylbenzene is an organic compound with a unique chemical structure It consists of a benzene ring substituted with a 1-chlorobutan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chlorobutan-2-yl)-3-methylbenzene typically involves the alkylation of 3-methylbenzene (toluene) with 1-chlorobutane under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous environment to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, helps in isolating the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chlorobutan-2-yl)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of 1-(1-hydroxybutan-2-yl)-3-methylbenzene.

    Oxidation: Formation of 1-(1-chlorobutan-2-yl)-3-methylbenzoic acid.

    Reduction: Formation of 1-(butan-2-yl)-3-methylbenzene.

Scientific Research Applications

1-(1-Chlorobutan-2-yl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Chlorobutan-2-yl)-3-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Chlorobutan-2-yl)-2-methylbenzene
  • 1-(1-Chlorobutan-2-yl)-4-methylbenzene
  • 1-(1-Chlorobutan-2-yl)-2-fluorobenzene

Uniqueness

1-(1-Chlorobutan-2-yl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and potential applications. The position of the methyl group relative to the chlorobutan-2-yl group can affect the compound’s steric and electronic properties, making it distinct from its isomers.

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-(1-chlorobutan-2-yl)-3-methylbenzene

InChI

InChI=1S/C11H15Cl/c1-3-10(8-12)11-6-4-5-9(2)7-11/h4-7,10H,3,8H2,1-2H3

InChI Key

PTHWOBPZVDZKFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1=CC=CC(=C1)C

Origin of Product

United States

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